Cas no 82248-59-7 (Atomoxetine hydrochloride)

아토목세틴 하이드로클로라이드(Atomoxetine hydrochloride)는 선택적 노르에피네프린 재흡수 억제제(SNRI)로, 주로 주의력결핍 과잉행동장애(ADHD) 치료에 사용되는 약물입니다. 이 화합물은 중추신경계에서 노르에피네프린의 농도를 증가시켜 인지 기능과 주의력을 향상시키는 효과를 나타냅니다. 아토목세틴 하이드로클로라이드는 메틸페니데이트와 달리 중독성이 없으며, 지속적인 효과로 24시간 동안 증상 조절이 가능합니다. 또한 간대사 효소 CYP2D6에 의해 주로 대사되므로, 약물 상호작용을 최소화할 수 있는 장점이 있습니다. 이 약물은 소아부터 성인까지 광범위하게 사용될 수 있으며, 특히 틱 장애나 불안 증상을 동반한 ADHD 환자에게 적합합니다.
Atomoxetine hydrochloride structure
Atomoxetine hydrochloride structure
Product Name:Atomoxetine hydrochloride
CAS 번호:82248-59-7
MF:C17H22ClNO
메가와트:291.815683841705
MDL:MFCD06410992
CID:60420
PubChem ID:54840
Update Time:2025-11-02

Atomoxetine hydrochloride 화학적 및 물리적 성질

이름 및 식별자

    • (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride
    • Atomoxetine HCl
    • (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)-propan-1-amine hydrochloride
    • Atomoxetine hydrochloride solution
    • ATOMOXITINE
    • Tomoxetine hydrochloride
    • (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride
    • (R)-N-Methyl-(2-methylphenoxy)benzenepropanamine Hydrochloride
    • LY 139603
    • R-Tomexetine Hydrochloride
    • Strattera
    • (R)-N-Methyl-γ-(2-methyl­phenoxy)benzenepropanamine hydrochloride
    • Atomoxetine hydrochloride
    • (R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropylamine Hydrochloride
    • (R)-Tomoxetine Hydrochloride
    • (R)-N-Methyl-gamma-(2-methyl-phenoxy)benzenepropanamine hydrochloride
    • (R)-Atomoxetine hydrochloride
    • Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride, (R)- (ZCI)
    • Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride, (γR)- (9CI)
    • (R)-(-)-N-Methyl-3-[(2-methylphenyl)oxy]-3-phenyl-1-aminopropane hydrochloride
    • (R)-(-)-Tomoxetine hydrochloride
    • Atemoxetine hydrochloride
    • ATOMOXETINE HYDROCHLORIDE (MART.)
    • A2357
    • Benzenepropanamine, N-methyl-gamma-(2-methylphenoxy)-, hydrochloride, (-)-
    • AKOS015920150
    • (-)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine hydrochloride
    • NS00076233
    • SR-01000597779
    • 82248-59-7
    • (r)-n-methyl-gamma-(2-methylphenoxy)-benzenepropanamine hydrochloride
    • (3R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine monohydrochloride
    • ATOMOXETINE HYDROCHLORIDE (USP-RS)
    • (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-aminehydrochloride
    • ATOMOXETINE HYDROCHLORIDE [MI]
    • Strattera (TN)
    • CAS-82248-59-7
    • ATOMOXETINE HYDROCHLORIDE [ORANGE BOOK]
    • F0001-2408
    • Atomoxetine (hydrochloride)
    • MLS002153176
    • Atomoxetine, HCl
    • ATOMOXETINE HYDROCHLORIDE (USP MONOGRAPH)
    • Atomoxetine Hydrochloride 1.0 mg/ml in Methanol (as free base)
    • CHEMBL1702
    • Atomoxetine hydrochloride, European Pharmacopoeia (EP) Reference Standard
    • METHYL-((R)-3-PHENYL-3-O-TOLYLOXY-PROPYL)-AMINE HYDROCHLORIDE
    • HMS3413C05
    • (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
    • ATOMXETINE HYROCHLORIDE
    • Atomoxetine Hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material
    • LY-139603
    • Atomoxetine (as hydrochloride)
    • SR-01000763397
    • ATOMOXETINE HYDROCHLORIDE [EP MONOGRAPH]
    • SMR000469177
    • SR-01000597779-1
    • ATOMOXETINE HYDROCHLORIDE [WHO-DD]
    • EN300-18528139
    • 57WVB6I2W0
    • NSC 759104
    • UNII-57WVB6I2W0
    • CCG-100874
    • MLS001401377
    • ATOMOXETINE HYDROCHLORIDE [MART.]
    • DTXSID2044266
    • D02574
    • NSC-759104
    • (R)-N-METHYL-3-PHENYL-3-(O-TOLYLOXY)PROPAN-1-AMINE HCL
    • BENZENEPROPANAMINE, N-METHYL-.GAMMA.-(2-METHYLPHENOXY)-, HYDROCHLORIDE, (-)
    • LY-135252
    • HMS3677C05
    • NCGC00025345-02
    • DTXCID0024266
    • ATOMOXETINE HYDROCHLORIDE [JAN]
    • SR-01000763397-3
    • (-)-N-methyl-gamma(2-methylphenoxy)benzenepropamine Hydrochloride
    • CHEBI:331697
    • Q27225729
    • Atomoxetine for impurity A identification, European Pharmacopoeia (EP) Reference Standard
    • Hydrochloride, Atomoxetine
    • (R)-(-)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride
    • Atomoxetine for impurity A identification
    • SCHEMBL122111
    • Atomoxetine hydrochloride (JAN/USP)
    • s3175
    • HCl, Atomoxetine
    • Tox21_110292_1
    • NCGC00016056-02
    • KS-1223
    • MFCD06410992
    • Atomoxetine hydrochloride [USAN]
    • CS-1085
    • HY-17385
    • methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine hydrochloride
    • Atomoxetine hydrochloride- Bio-X
    • BM164222
    • LY-139602 [(+)-isomer]
    • LUCXVPAZUDVVBT-UNTBIKODSA-N
    • ATOMOXETINE HYDROCHLORIDE [USP-RS]
    • BENZENEPROPANAMINE, N-METHYL-gamma-(2-METHYLPHENOXY)-, HYDROCHLORIDE, (-)
    • (-)-N-Methyl-3-phenyl-3-(o-tolyloxy)propylamine hydrochloride
    • SW197504-3
    • NC00124
    • Atomoxetine hydrochloride, United States Pharmacopeia (USP) Reference Standard
    • (R)-Tomoxetine hydrochloride, solid
    • Tox21_110292
    • ATOMOXETINE HCL [VANDF]
    • ATOMOXETINE HYDROCHLORIDE (EP MONOGRAPH)
    • ATOMOXETINE HYDROCHLORIDE [USP MONOGRAPH]
    • MDL: MFCD06410992
    • 인치: 1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1
    • InChIKey: LUCXVPAZUDVVBT-UNTBIKODSA-N
    • 미소: [C@H](C1C=CC=CC=1)(CCNC)OC1C=CC=CC=1C.Cl

계산된 속성

  • 정밀분자량: 291.13900
  • 동위원소 질량: 291.138992
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 20
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 237
  • 총 키 단위 수량: 2
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 21.3

실험적 성질

  • 색과 성상: 고체
  • 융해점: 167.0 to 171.0 deg-C
  • 비등점: 389°C at 760 mmHg
  • 플래시 포인트: 9℃
  • PSA: 21.26000
  • LogP: 4.91750
  • 머크: 863
  • 산도 계수(pKa): 10.13(at 25℃)
  • 비선광도: D25 -38.01°; 36525 -177.26° (c = 1 in methanol); D23 -41.37° (c = 1.02 in methanol); D25 -40.3° (c = 0.94 in ethanol)

Atomoxetine hydrochloride 보안 정보

Atomoxetine hydrochloride 세관 데이터

  • 세관 번호:2922299090
  • 세관 데이터:

    ?? ?? ??:

    2922299090

    개요:

    292299090. 기타 아미노기 (나프탈렌 \ 페놀) 와 에테르 \ 에스테르 [그것들의 소금을 포함하고, 산소가 함유된 기단을 하나 이상 함유한 것은 제외한다.]부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

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    ?? ??, ?? ??, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다

    요약:

    292299090. 기타 아미노나프탈렌과 기타 아미노페놀은 한 가지 이상의 산소관능단을 함유한 것을 제외하고 그들의 에테르와 에스테르;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

Atomoxetine hydrochloride 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
MedChemExpress
HY-17385-10mM*1mLinDMSO
Atomoxetine hydrochloride
82248-59-7 99.94%
10mM*1mLinDMSO
¥836 2022-05-18
MedChemExpress
HY-17385-100mg
Atomoxetine hydrochloride
82248-59-7 99.91%
100mg
¥760 2025-04-15
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1150S-1g
(R)-Atomoxetine hydrochloride
82248-59-7 97%
1g
839.56CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1150S-5g
(R)-Atomoxetine hydrochloride
82248-59-7 97%
5g
2527.17CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1150S-25g
(R)-Atomoxetine hydrochloride
82248-59-7 97%
25g
8463.46CNY 2021-05-07
S e l l e c k ZHONG GUO
S3175-10mg
Atomoxetine HCl
82248-59-7 99.96%
10mg
¥895.05 2023-09-15
S e l l e c k ZHONG GUO
S3175-50mg
Atomoxetine HCl
82248-59-7 99.96%
50mg
¥3046.04 2023-09-15
Fluorochem
079413-250mg
R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride
82248-59-7 95%
250mg
£31.00 2022-03-01
Fluorochem
079413-1g
R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride
82248-59-7 95%
1g
£62.00 2022-03-01
Fluorochem
079413-5g
R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride
82248-59-7 95%
5g
£167.00 2022-03-01

Atomoxetine hydrochloride 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
참조
Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates
Xu, Chengfu; et al, Tetrahedron, 2005, 61(8), 2169-2186

합성 방법 2

반응 조건
1.1 Reagents: Sodium hydroxide ,  (S)-Mandelic acid Solvents: Water ;  48 h, rt
1.2 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  rt
참조
New technique for synthesis of anti-depression drug atomoxetine hydrochloride
He, Xiaoqiang, Zhongguo Yaoxue Zazhi (Beijing, 2010, 45(14), 1104-1106

합성 방법 3

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide Solvents: Xylene ;  130 °C
1.2 Reagents: Hydrochloric acid Solvents: Isopropanol ,  tert-Butyl methyl ether ;  0 - 5 °C
참조
Efficient method for preparing 3-aryloxy-3-arylpropylamines and their optical stereoisomers
, Canada, , ,

합성 방법 4

반응 조건
참조
A site isolation-enabled organocatalytic approach to enantiopure γ-amino alcohol drugs
Wang, Shoulei; et al, Tetrahedron, 2018, 74(29), 3943-3946

합성 방법 5

반응 조건
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, 20 °C
2.1 Solvents: Ethanol ,  Water ;  12 h, 30 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
참조
The synthesis of atomoxetine-containing carboxamides - potential human carbonic anhydrase inhibitors
Shetnev, Anton A.; et al, American Chemical Science Journal, 2016, 10(3), 1-5

합성 방법 6

반응 조건
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
2.1 Solvents: Ethanol ,  Water
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
참조
Chiral synthesis via organoboranes. 18. Selective reductions. 43. Diisopinocampheylchloroborane as an excellent chiral reducing reagent for the synthesis of halo alcohols of high enantiomeric purity. A highly enantioselective synthesis of both optical isomers of Tomoxetine, Fluoxetine, and Nisoxetine
Srebnik, Morris; et al, Journal of Organic Chemistry, 1988, 53(13), 2916-20

합성 방법 7

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
참조
An improved method for the synthesis of optically active tomoxetines and fluoxetines
Xu, Cheng-Fu; et al, Chinese Journal of Chemistry, 2004, 22(8), 775-778

합성 방법 8

반응 조건
1.1 Solvents: Ethanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
참조
Chiral synthesis via organoboranes. 18. Selective reductions. 43. Diisopinocampheylchloroborane as an excellent chiral reducing reagent for the synthesis of halo alcohols of high enantiomeric purity. A highly enantioselective synthesis of both optical isomers of Tomoxetine, Fluoxetine, and Nisoxetine
Srebnik, Morris; et al, Journal of Organic Chemistry, 1988, 53(13), 2916-20

합성 방법 9

반응 조건
1.1 Solvents: Water ;  3 h, 130 °C; 130 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
참조
A new method for synthesis of atomoxetine and its interaction with azole-containing sulfonyl chlorides
Korsakov, M. K.; et al, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2013, 11(4), 38-41

합성 방법 10

반응 조건
1.1 Solvents: Ethanol ,  Water ;  12 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
The synthesis of atomoxetine-containing carboxamides - potential human carbonic anhydrase inhibitors
Shetnev, Anton A.; et al, American Chemical Science Journal, 2016, 10(3), 1-5

합성 방법 11

반응 조건
1.1 Solvents: Tetrahydrofuran
참조
Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of 2,3-epoxycinnamyl alcohol with Red-Al
Gao, Y.; et al, Journal of Organic Chemistry, 1988, 53(17), 4081-4

합성 방법 12

반응 조건
1.1 Solvents: Tetrahydrofuran ,  Water ;  3 h, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
참조
Regio- and Stereoselective Ring Opening of Enantiomerically Enriched 2-Aryl Oxetanes and 2-Aryl Azetidines with Aryl Borates
Bertolini, Ferruccio; et al, Journal of Organic Chemistry, 2008, 73(22), 8998-9007

합성 방법 13

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
참조
A new chemoenzymic enantioselective synthesis of R-(-)-tomoxetine, (R)- and (S)-fluoxetine
Kumar, Ashok; et al, Tetrahedron Letters, 1991, 32(16), 1901-4

합성 방법 14

반응 조건
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Diethyl ether ;  -10 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
참조
Pd-Catalyzed kinetic resolution of benzylic alcohols: a practical synthesis of (R)-tomoxetine and (S)-fluoxetine hydrochlorides
Ali, Iliyas Sayyed; et al, Tetrahedron Letters, 2002, 43(31), 5435-5436

합성 방법 15

반응 조건
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt; 14 h, rt
1.2 Solvents: Hexane ;  30 min, reflux
2.1 Solvents: Water ;  3 h, 130 °C; 130 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
참조
A new method for synthesis of atomoxetine and its interaction with azole-containing sulfonyl chlorides
Korsakov, M. K.; et al, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2013, 11(4), 38-41

Atomoxetine hydrochloride Raw materials

Atomoxetine hydrochloride Preparation Products

Atomoxetine hydrochloride 공급 업체

Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:82248-59-7)Atomoxetine hydrochloride
주문 번호:sfd12827
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:36
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:82248-59-7)Atomoxetine hydrochloride
주문 번호:A840286
인벤토리 상태:in Stock
재다:5g/25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:49
가격 ($):436.0/1742.0
Email:sales@amadischem.com
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:82248-59-7)Atomoxetine hydrochloride
주문 번호:JH001
인벤토리 상태:现货
재다:1kg/50g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 5 January 2024 13:12
가격 ($):0
Email:17464331@qq.com

Atomoxetine hydrochloride 분광

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:82248-59-7)Atomoxetine hydrochloride
sfd12827
순결:99.9%
재다:200kg
가격 ($):문의
Email
Amadis Chemical Company Limited
(CAS:82248-59-7)Atomoxetine hydrochloride
A840286
순결:99%/99%
재다:5g/25g
가격 ($):436.0/1742.0
Email